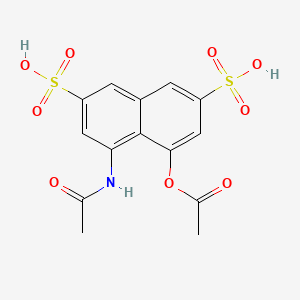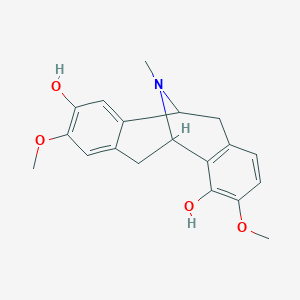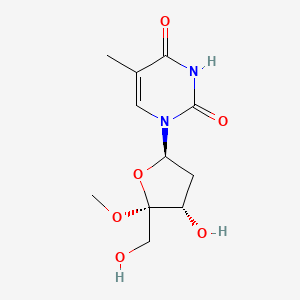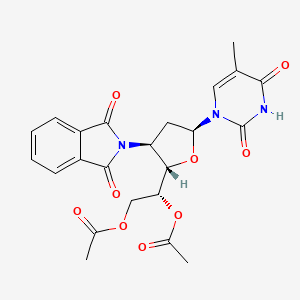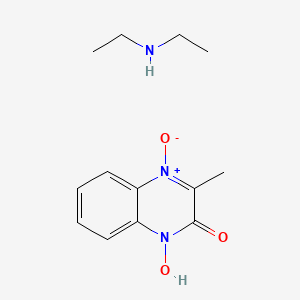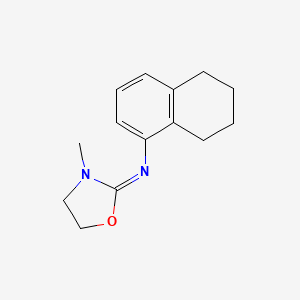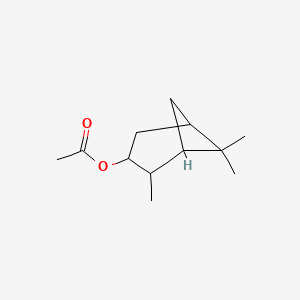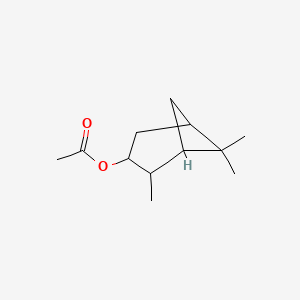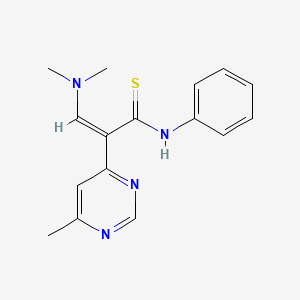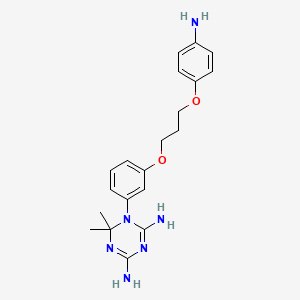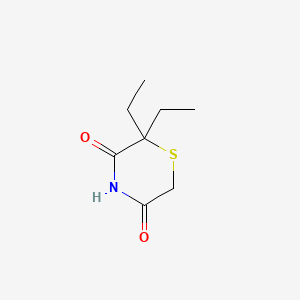
2,2-Diethyl-3,5-thiomorpholinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethyl-3,5-thiomorpholinedione is an organic compound with the molecular formula C8H13NO2S It is characterized by a thiomorpholine ring substituted with two ethyl groups at the 2-position and carbonyl groups at the 3- and 5-positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyl-3,5-thiomorpholinedione typically involves the cyclization of appropriate precursors. One common method is the reaction of diethylamine with thioglycolic acid, followed by cyclization with phosgene or a similar reagent to form the thiomorpholine ring. The reaction conditions often require controlled temperatures and the presence of a base to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethyl-3,5-thiomorpholinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted thiomorpholinedione derivatives.
Scientific Research Applications
2,2-Diethyl-3,5-thiomorpholinedione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,2-Diethyl-3,5-thiomorpholinedione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes and interference with cellular signaling pathways.
Comparison with Similar Compounds
2,2-Dimethyl-3,5-thiomorpholinedione: Similar structure but with methyl groups instead of ethyl groups.
2,2-Diethyl-3,5-pyrrolidinedione: Similar structure but with a pyrrolidine ring instead of a thiomorpholine ring.
Uniqueness: 2,2-Diethyl-3,5-thiomorpholinedione is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
90087-91-5 |
|---|---|
Molecular Formula |
C8H13NO2S |
Molecular Weight |
187.26 g/mol |
IUPAC Name |
2,2-diethylthiomorpholine-3,5-dione |
InChI |
InChI=1S/C8H13NO2S/c1-3-8(4-2)7(11)9-6(10)5-12-8/h3-5H2,1-2H3,(H,9,10,11) |
InChI Key |
YPYUHXDMZLQHRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)CS1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



